molecular formula C18H30N2O2 B10878503 1-(3,4-Dimethoxybenzyl)-4-(pentan-3-yl)piperazine

1-(3,4-Dimethoxybenzyl)-4-(pentan-3-yl)piperazine

Cat. No.: B10878503
M. Wt: 306.4 g/mol
InChI Key: LFAOXUSHKAORMF-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE is a synthetic organic compound belonging to the piperazine class This compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a piperazine ring substituted with an ethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 3,4-dimethoxybenzyl chloride, is reacted with piperazine in the presence of a base such as potassium carbonate to form the intermediate 1-(3,4-dimethoxybenzyl)piperazine.

    Alkylation: The intermediate is then alkylated with 1-bromo-1-ethylpropane under basic conditions to yield the final product, 1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of 1-(3,4-dimethoxybenzyl)-4-(1-ethylpropyl)piperidine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-DIMETHOXYBENZYL)-4-(1-METHYLPROPYL)PIPERAZINE: Similar structure but with a methylpropyl group instead of an ethylpropyl group.

    1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.

Uniqueness

1-(3,4-DIMETHOXYBENZYL)-4-(1-ETHYLPROPYL)PIPERAZINE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C18H30N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-pentan-3-ylpiperazine

InChI

InChI=1S/C18H30N2O2/c1-5-16(6-2)20-11-9-19(10-12-20)14-15-7-8-17(21-3)18(13-15)22-4/h7-8,13,16H,5-6,9-12,14H2,1-4H3

InChI Key

LFAOXUSHKAORMF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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